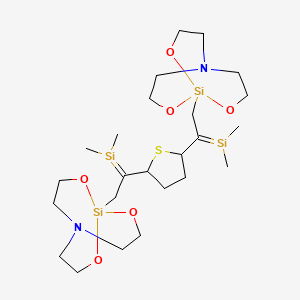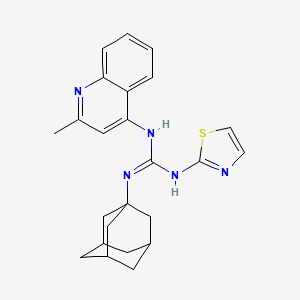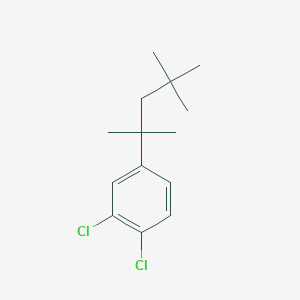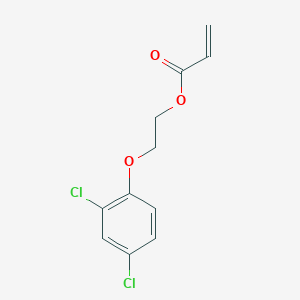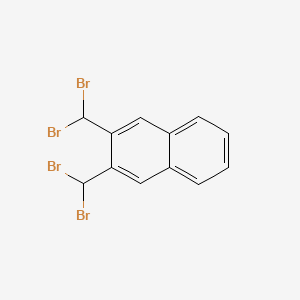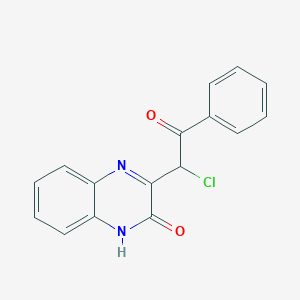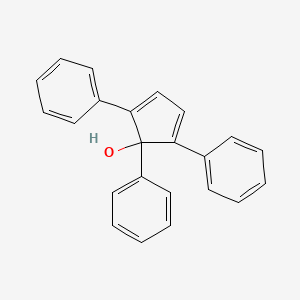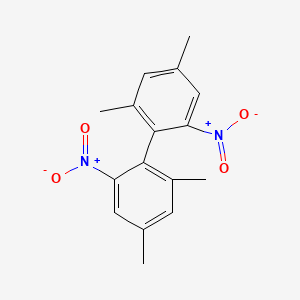
2,2',4,4'-Tetramethyl-6,6'-dinitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl is an organic compound characterized by the presence of two nitro groups and four methyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl typically involves nitration of 2,2’,4,4’-Tetramethyl-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include steps for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions may use reagents such as halogens or sulfonating agents under acidic conditions.
Major Products Formed
Reduction: The major products formed from the reduction of 2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl are 2,2’,4,4’-Tetramethyl-6,6’-diamino-1,1’-biphenyl.
Substitution: Depending on the substituents introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the biphenyl structure can interact with hydrophobic regions of proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Lacks nitro groups, making it less reactive in redox reactions.
1,2,3,5-Tetramethyl-4,6-dinitrobenzene: Similar nitro and methyl group arrangement but on a single benzene ring rather than a biphenyl structure.
Uniqueness
2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl is unique due to its specific arrangement of nitro and methyl groups on a biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
74199-69-2 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-(2,4-dimethyl-6-nitrophenyl)-1,5-dimethyl-3-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4/c1-9-5-11(3)15(13(7-9)17(19)20)16-12(4)6-10(2)8-14(16)18(21)22/h5-8H,1-4H3 |
InChI Key |
DXHBRUJCHLGPGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


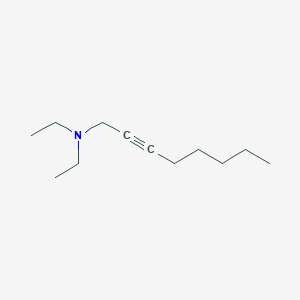

![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
